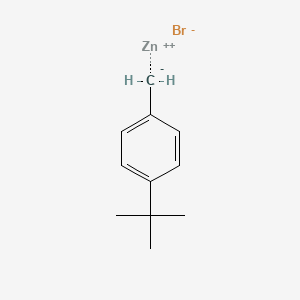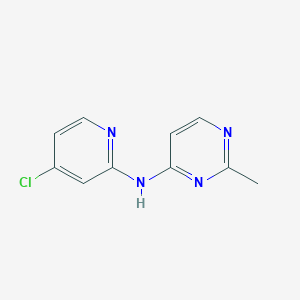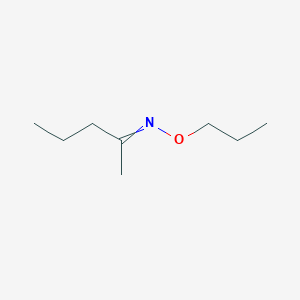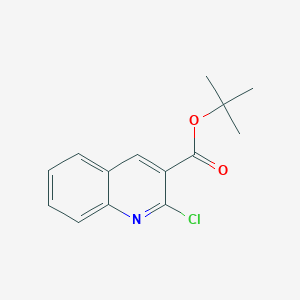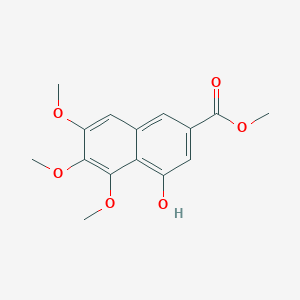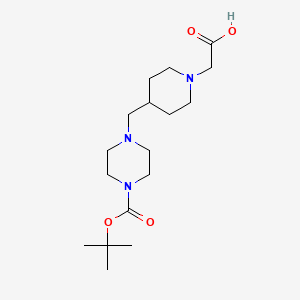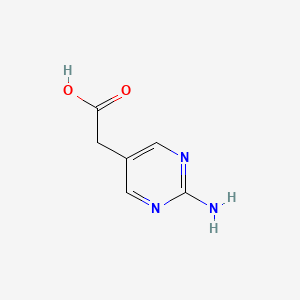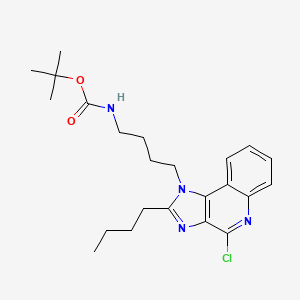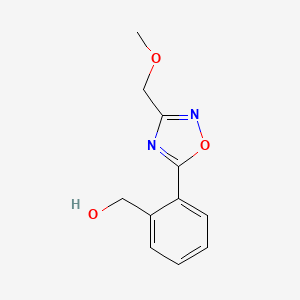
(2-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)phenyl)methanol: is an organic compound that features a unique structure combining an oxadiazole ring with a methoxymethyl group and a phenylmethanol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)phenyl)methanol typically involves the formation of the oxadiazole ring followed by the introduction of the methoxymethyl group and the phenylmethanol moiety. The specific synthetic routes and reaction conditions can vary, but common methods include cyclization reactions and nucleophilic substitution reactions.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and cost-effective raw materials. The exact methods can vary depending on the desired purity and application of the compound.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups, such as amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as an intermediate in the synthesis of other compounds.
Biology: In biological research, (2-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)phenyl)methanol is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用机制
The mechanism of action of (2-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The oxadiazole ring and methoxymethyl group contribute to its binding affinity and specificity for certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
- 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol
- 2-Methyl-quinazolines
- Substituted naphthyridinone compounds
Comparison: Compared to similar compounds, (2-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)phenyl)methanol exhibits unique properties due to the presence of the oxadiazole ring and methoxymethyl group. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H12N2O3 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC 名称 |
[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl]methanol |
InChI |
InChI=1S/C11H12N2O3/c1-15-7-10-12-11(16-13-10)9-5-3-2-4-8(9)6-14/h2-5,14H,6-7H2,1H3 |
InChI 键 |
LBGITLAMKQHLHE-UHFFFAOYSA-N |
规范 SMILES |
COCC1=NOC(=N1)C2=CC=CC=C2CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


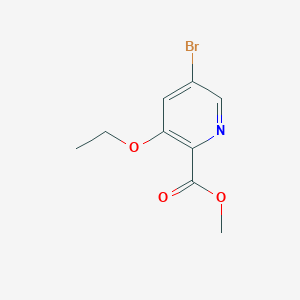
![1-[(Dimethylamino)methyl]cyclopropanol](/img/structure/B13932549.png)
